molecular formula C15H16N2O6 B2616487 2-[Methyl(prop-2-yn-1-yl)amino]ethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate CAS No. 1280810-62-9

2-[Methyl(prop-2-yn-1-yl)amino]ethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate

Cat. No.: B2616487
CAS No.: 1280810-62-9
M. Wt: 320.301
InChI Key: KZLLYPIYXVKGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(prop-2-yn-1-yl)amino]ethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate is a nitro-substituted benzodioxine derivative featuring a carboxylate ester moiety with a methyl(propargyl)amino ethyl chain. The benzodioxine core (2,3-dihydro-1,4-benzodioxine) is a bicyclic ether system, while the 7-nitro group introduces electron-withdrawing properties.

Properties

IUPAC Name

2-[methyl(prop-2-ynyl)amino]ethyl 6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-3-4-16(2)5-6-23-15(18)11-9-13-14(22-8-7-21-13)10-12(11)17(19)20/h1,9-10H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLLYPIYXVKGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-[Methyl(prop-2-yn-1-yl)amino]ethyl 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylate is a derivative of the 1,4-benzodioxane family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 2-[methyl(prop-2-ynyl)amino]ethyl 6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylate , with a molecular formula of C15H16N2O6C_{15}H_{16}N_{2}O_{6} and a molecular weight of 320.301 g/mol. The structure features a benzodioxane core, which is known for its pharmacological significance.

Table 1: Basic Properties of the Compound

PropertyValue
IUPAC Name2-[methyl(prop-2-ynyl)amino]ethyl 6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylate
Molecular FormulaC15H16N2O6
Molecular Weight320.301 g/mol
CAS Number1280810-62-9

Anti-inflammatory Activity

Research indicates that derivatives of the benzodioxane structure exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways involved in inflammation . The specific activity of This compound in this regard remains to be fully elucidated but is expected to be comparable based on structural similarities.

Anticancer Potential

The compound's potential as an anticancer agent has been highlighted in various studies. The benzodioxane scaffold has been linked to the inhibition of cancer cell growth through multiple mechanisms, including the modulation of key signaling pathways such as MAPK and HSF1 pathways . For example, analogs with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that This compound may possess similar properties.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in inflammatory processes or cancer progression.
  • Regulation of Gene Expression : By interacting with DNA or RNA structures (e.g., G-quadruplexes), they may influence gene expression related to cell proliferation and survival.
  • Antioxidant Activity : Some benzodioxane derivatives exhibit antioxidant properties that can protect cells from oxidative stress, a contributor to inflammation and cancer .

Case Studies

A study conducted by Vazquez et al. demonstrated that certain benzodioxane derivatives showed promising anti-inflammatory activity when tested in vitro. The research highlighted the importance of functional groups in determining biological activity and suggested further exploration into the structure-activity relationship (SAR) for compounds like This compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzodioxine Derivatives

1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl acetate (CAS 159873-75-3)
  • Structure: Shares the 7-nitrobenzodioxine core but replaces the propargylaminoethyl ester with a simpler ethyl acetate group.
  • The ethyl acetate ester may confer higher hydrophilicity compared to the bulkier propargylaminoethyl chain, altering pharmacokinetics .
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride
  • Structure : Benzodioxine linked to an ethylamine group, protonated as a hydrochloride salt.
  • Key Differences :
    • Lacks the nitro substituent and carboxylate ester, simplifying the structure.
    • The primary amine group may enhance solubility but reduce metabolic stability compared to the esterified propargylamine .

Modified Ester Side Chains

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (4a–4u)
  • Structure : Benzodioxine-6-carboxylate with a nitroimidazole-substituted ethyl ester.
SID7969543 (Ethyl 2-[2-(benzodioxin-7-ylamino)ethyl]oxypropanoate)
  • Structure: Incorporates a benzodioxine-7-ylamino group into a larger isoquinoline-based scaffold.
  • Key Differences: The extended heterocyclic system (isoquinoline) may broaden biological targets (e.g., kinase inhibition). The amide linkage replaces the ester, altering metabolic pathways and stability .

Heterocyclic Hybrids

Allyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate
  • Structure : Benzodioxine fused to a chromen-4-one system.
  • The allyl ester may undergo hydrolysis more readily than the propargylaminoethyl ester, affecting bioavailability .
(4-Amino-6-anilino-1,3,5-triazin-2-yl)methyl benzodioxine-6-carboxylate
  • Structure : Combines benzodioxine with a triazine-aniline pharmacophore.
  • Key Differences :
    • The triazine group enables DNA intercalation or topoisomerase inhibition, suggesting antitumor applications.
    • The aniline substituent provides a site for functionalization, unlike the fixed propargylamine group .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Bioactivity Implications Reference
Target Compound 7-Nitrobenzodioxine Propargylaminoethyl ester Potential MAO inhibition
1-(7-Nitrobenzodioxin-6-yl)ethyl acetate 7-Nitrobenzodioxine Ethyl acetate Higher hydrophilicity
2-(5-Nitroimidazol-1-yl)ethyl benzodioxine-6-carboxylate Benzodioxine Nitroimidazole ethyl ester Enhanced hydrogen bonding
SID7969543 Benzodioxine-isoquinoline Isoquinoline-amide Kinase inhibition
Allyl chromenone-benzodioxine hybrid Benzodioxine-chromenone Allyl ester Anti-inflammatory potential

Pharmacological and Industrial Relevance

  • Analogs : Compounds like SID7969543 and triazine derivatives highlight diversification strategies for oncology or metabolic disease targets .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxine core. Key steps include nitro-group introduction at position 7, followed by esterification and alkylation of the aminoethyl side chain. Reaction optimization can employ statistical design of experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters affecting yield and purity . Post-synthesis purification via column chromatography or recrystallization is recommended, with purity validated by HPLC (>95%) .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm regioselectivity of nitro-group placement and alkylation patterns. DEPT-135 can resolve overlapping signals in the benzodioxine ring .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Gradient elution (acetonitrile/water) resolves impurities from the main product .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode confirms molecular weight (e.g., [M+H]+^+ peak) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model electronic properties (e.g., nitro-group electron-withdrawing effects) and predict sites for nucleophilic attack .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with enzymes (e.g., cytochrome P450 isoforms). Focus on hydrogen bonding between the carboxylate group and active-site residues .
  • Reaction Path Analysis : Transition state searches (NEB method) can identify energy barriers for hydrolysis or metabolic degradation pathways .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) to minimize variability .
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., fluorescence-based assays vs. radiometric measurements for enzyme inhibition) .
  • Meta-Analysis : Apply multivariate regression to published datasets, controlling for variables like pH, temperature, and buffer composition .

Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, 40–80°C, UV light) and monitor degradation via LC-MS. Identify major degradation products (e.g., ester hydrolysis or nitro-group reduction) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using LC-MS/MS. Compare half-life (t1/2t_{1/2}) to benchmark molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.